molecular formula C19H17Cl2N3O3S2 B2606028 4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide CAS No. 896685-68-0

4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide

Cat. No.: B2606028
CAS No.: 896685-68-0
M. Wt: 470.38
InChI Key: FUPSDWJVWUHZJA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzamide core, chlorobenzyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chlorobenzyl group and the thiazole ring. Common reagents used in these reactions include chlorinating agents, amines, and thiazole precursors. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow processes, and automated systems to ensure consistent quality and efficiency. Industrial production also focuses on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and pH being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-chlorobenzyl)-3-aminobenzamide: A simpler analog without the thiazole ring.

    N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide: Lacks the 4-chloro substituent on the benzamide core.

    4-chloro-N-(2-chlorobenzyl)-3-[(thiazol-2-yl)amino]benzamide: Contains a thiazole ring without the dioxido modification.

Uniqueness

The uniqueness of 4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S2/c20-13-4-2-1-3-12(13)8-22-18(25)11-5-6-14(21)15(7-11)23-19-24-16-9-29(26,27)10-17(16)28-19/h1-7,16-17H,8-10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPSDWJVWUHZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N2)NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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